molecular formula C7H14O2S B2541735 Methyl 4-methyl-2-sulfanylpentanoate CAS No. 2012903-36-3

Methyl 4-methyl-2-sulfanylpentanoate

Cat. No.: B2541735
CAS No.: 2012903-36-3
M. Wt: 162.25
InChI Key: GYWXMFIUDCWVSX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-sulfanylpentanoate is a chemical compound offered for research and development purposes. The presence of both ester and sulfanyl (thiol) functional groups in its structure suggests potential reactivity and application in various synthetic pathways. Thiol-containing compounds are often investigated as intermediates in organic synthesis, for example in the development of flavorants and fragrances, given that structurally related molecules like 4-methyl-4-sulfanylpentan-2-one are significant aroma compounds in hops . Researchers might also explore its use in material science or as a ligand in catalysis. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety protocols. The specific properties, mechanisms, and full range of applications for this compound are areas of ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-2-sulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-5(2)4-6(10)7(8)9-3/h5-6,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWXMFIUDCWVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Pathways to Methyl 4-methyl-2-sulfanylpentanoate

Traditional synthetic routes to this compound and related thioesters rely on well-documented organic reactions, primarily focusing on the formation of the carbon-sulfur bond (thiolation) and the ester linkage (esterification).

Thiolation is a critical step for introducing the sulfanyl (B85325) group into the molecule. One common approach involves the conversion of a precursor molecule, such as an α-halo ester, via nucleophilic substitution with a sulfur nucleophile.

A plausible pathway starts with methyl 4-methyl-2-oxopentanoate. This precursor can be halogenated at the alpha position (the carbon adjacent to the ester's carbonyl group), for example, using N-bromosuccinimide (NBS) to form methyl 2-bromo-4-methylpentanoate. This α-bromo ester is then susceptible to a nucleophilic attack by a hydrosulfide (B80085) reagent, such as sodium hydrosulfide (NaSH), to displace the bromide and form the target compound, this compound.

Key Reaction Steps:

α-Halogenation: Introduction of a halogen (e.g., Br) at the C2 position of a pentanoate precursor.

Nucleophilic Substitution: Displacement of the halide by a sulfur-containing nucleophile.

Various reagents can be employed for the S-acylation of thiols to form thioesters, demonstrating the versatility of this approach. organic-chemistry.org N-acylbenzotriazoles, for example, serve as mild S-acylating agents for diverse thiols under gentle conditions. organic-chemistry.org

PrecursorReagent(s)Key TransformationPlausible Product
Methyl 4-methyl-2-oxopentanoate1. N-Bromosuccinimide (NBS) 2. Sodium Hydrosulfide (NaSH)α-bromination followed by SN2 substitutionThis compound
4-methyl-2-sulfanylpentanoic acidN-acylbenzotriazolesS-acylation(Intermediate for subsequent esterification)

An alternative strategy involves starting with a precursor that already contains the sulfanyl group and then performing an esterification reaction. The primary precursor for this route would be 4-methyl-2-sulfanylpentanoic acid.

The most common method for this transformation is Fischer-Speier esterification. This acid-catalyzed reaction involves heating the sulfanyl-containing carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. nih.gov The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from methanol to form a tetrahedral intermediate, which then eliminates water to yield the final ester product.

Another approach involves the pyrolytic reaction of thiol-containing compounds with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), which can convert them into their corresponding methyl sulfides or methyl thioethers. nih.gov This method is particularly useful for analytical purposes, such as gas chromatography. nih.gov

Understanding the reaction mechanisms is crucial for optimizing synthesis. In the thiolation pathway starting from an α-halo ester, the reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The hydrosulfide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This results in an inversion of stereochemistry if the alpha carbon is a chiral center.

For the Fischer-Speier esterification of 4-methyl-2-sulfanylpentanoic acid, the mechanism is a well-established acid-catalyzed nucleophilic acyl substitution. The presence of the sulfanyl group is generally not expected to interfere significantly with the reaction, although its nucleophilicity means that under certain conditions, side reactions like S-methylation could potentially occur, especially with potent methylating agents under acidic conditions. clockss.org Research on related heterocyclic thiols shows that S-methylation can occur with methanol under acidic conditions, proceeding through the attack of the mercapto group on the conjugated acid of methanol. clockss.org

The reactivity of precursors is also influenced by steric hindrance. The isobutyl group at the C4 position (from the 4-methylpentanoate (B1230305) structure) may exert some steric influence, but it is generally not significant enough to impede reactions at the C2 position.

Advanced Synthetic Approaches and Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including esterifications. researchgate.net This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, leading to a rapid rise in temperature. researchgate.netscispace.com

Advantages of MAOS in Synthesis:

Reduced Reaction Times: Reactions that take hours using conventional heating can often be completed in minutes. researchgate.netchemicaljournals.com

Higher Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and improved product yields. eurekaselect.com

Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is more energy-efficient than traditional methods like oil baths. scispace.com

A MAOS protocol for the synthesis of this compound via Fischer esterification would involve placing the 4-methyl-2-sulfanylpentanoic acid, methanol, and an acid catalyst in a sealed vessel transparent to microwaves and irradiating it for a short period (e.g., 5-15 minutes) at a controlled temperature. This approach is considered an important technique in green chemistry. researchgate.net

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating MethodExternal (oil bath, heating mantle)Direct dielectric heating of polar molecules
Reaction TimeHoursMinutes chemicaljournals.com
Energy ConsumptionHigherLower chemicaljournals.com
Temperature ControlLess precise, potential for hotspotsPrecise and uniform
Potential YieldVariableOften higher with fewer byproducts eurekaselect.com

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov The synthesis of this compound can be optimized by applying several of the 12 Principles of Green Chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are inherently more atom-economical than substitution reactions that generate byproducts.

Use of Safer Solvents and Auxiliaries: Whenever possible, using benign solvents like water or ethanol, or eliminating the solvent altogether (solvent-free reactions), is preferred. nih.govnih.gov MAOS can facilitate solvent-free conditions for some reactions. chemicaljournals.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. nih.gov In the esterification step, using a solid acid catalyst that can be easily recovered and reused would be a greener alternative to soluble acids like H₂SO₄, which require neutralization and generate waste salts.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. When heating is necessary, MAOS is a more energy-efficient choice compared to conventional refluxing. rsc.org

Use of Renewable Feedstocks: While not always feasible for this specific molecule, a broader green chemistry approach would consider sourcing precursors from renewable biological sources rather than petrochemicals. rsc.org

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally friendly.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound, a β-sulfanyl ester, can be strategically approached through the conjugate addition of a thiol to an α,β-unsaturated ester. This method, a variant of the Michael addition, is highly effective for forming the crucial carbon-sulfur bond at the β-position relative to the ester group. The chemo- and regioselectivity of this reaction are paramount to achieving the desired product with high efficiency.

A primary synthetic route involves the reaction of a suitable thiol with a methyl crotonate derivative. Specifically, for this compound, the reaction would involve isobutanethiol and methyl crotonate or a related α,β-unsaturated ester. The regioselectivity of this reaction is inherently high, as the nucleophilic thiol will preferentially attack the electrophilic β-carbon of the Michael acceptor.

Key Reaction:

Michael Addition: The 1,4-conjugate addition of a thiolate anion to an α,β-unsaturated carbonyl compound is a highly atom-efficient method for constructing thioethers. mdpi.com This reaction is predictable in its regioselectivity, favoring the formation of the β-thioether. mdpi.com The use of base or organocatalysis can facilitate this transformation. mdpi.com

The chemoselectivity of this synthesis is also a critical consideration. The thiol must selectively add to the β-carbon without undergoing undesired side reactions, such as attacking the ester carbonyl group. Fortunately, the soft nature of the thiol nucleophile and the soft electrophilic character of the β-carbon favor the desired conjugate addition over nucleophilic acyl substitution at the harder ester carbonyl center.

Recent advancements in organocatalysis have provided powerful tools for conducting such reactions with high levels of control. Chiral organocatalysts can be employed to achieve asymmetric sulfa-Michael additions, leading to enantiomerically enriched products. researchgate.netbeilstein-journals.org For instance, cinchona alkaloid-derived bifunctional organocatalysts have been successfully used to catalyze the asymmetric addition of thiols to α,β-unsaturated ketones, and similar principles can be applied to enoate acceptors. beilstein-journals.org

Synthetic Strategy Reactants Selectivity Principle Catalyst/Conditions
Michael AdditionIsobutanethiol, Methyl 3-methylbut-2-enoateNucleophilic attack of the soft thiol on the soft β-carbon of the enoate.Base (e.g., NaOEt) or Organocatalyst (e.g., chiral amine)
Organocatalytic Asymmetric Michael AdditionIsobutanethiol, Methyl 3-methylbut-2-enoateEnantioselective protonation of the enolate intermediate by a chiral catalyst.Chiral bifunctional organocatalysts (e.g., cinchona alkaloid derivatives)

Post-Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound offers two primary functional groups for further chemical transformations: the sulfanyl group and the ester moiety. The ability to selectively modify these groups is crucial for the development of analogs and for structure-activity relationship studies.

Chemical Transformations of the Sulfanyl Functional Group

The sulfanyl (thiol) group is a versatile functional handle that can undergo a variety of chemical transformations.

Oxidation: The sulfur atom can be selectively oxidized to afford the corresponding sulfoxide (B87167) or sulfone. The controlled oxidation of β-sulfinyl esters to sulfoxides and subsequently to sulfones is a known transformation. mdpi.comrsc.org This can be achieved using a range of oxidizing agents, with the choice of reagent and reaction conditions determining the final oxidation state. For instance, mild oxidizing agents like hydrogen peroxide or a peroxy acid can be used for the synthesis of sulfoxides, while stronger oxidizing agents can lead to the formation of sulfones. The oxidation of the sulfide (B99878) moiety in β-sulfanyl ketones to sulfones has been demonstrated. beilstein-journals.org

Alkylation/Arylation: The thiol proton is acidic and can be deprotonated with a base to form a thiolate, which is a potent nucleophile. This thiolate can then be reacted with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to form thioethers.

Disulfide Formation: Thiols can be oxidized under mild conditions to form disulfides. This reversible reaction is a common transformation for sulfanyl compounds.

Transformation Reagent(s) Product Functional Group
Oxidationm-CPBA, H₂O₂, Oxone®Sulfoxide, Sulfone
AlkylationAlkyl halide, Base (e.g., NaH)Thioether
Disulfide FormationI₂, air (with catalyst)Disulfide

Modifications of the Ester Moiety for Analog Development

The methyl ester group of this compound can also be modified, although the presence of the potentially reactive sulfanyl group necessitates careful consideration of chemoselectivity.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often cleaner but requires an acidic workup to protonate the resulting carboxylate.

Reduction: The ester can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. harvard.edudavuniversity.org However, LiAlH₄ can also reduce other functional groups and may react with the acidic thiol proton. Therefore, protection of the thiol group (e.g., as a thioether or a disulfide) may be necessary prior to reduction. Alternatively, chemoselective reducing agents that are less reactive towards thiols could be explored. Sodium borohydride (B1222165) is generally not reactive enough to reduce esters but its reactivity can be enhanced with certain additives. vanderbilt.edu

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often sluggish and may require elevated temperatures or the use of a catalyst. Direct conversion of the ester to an amide can be challenging, and a more common route is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of ester analogs. The transesterification of β-keto esters is a well-established transformation. nih.gov

Transformation Reagent(s) Product Functional Group Chemoselectivity Considerations
HydrolysisNaOH, H₂O then H₃O⁺Carboxylic acidGenerally high chemoselectivity.
ReductionLiAlH₄Primary alcoholThiol protection may be required.
AmidationAmine, heat or coupling agent (post-hydrolysis)AmideThiol may react with coupling agents.
TransesterificationAlcohol, Acid or Base catalystDifferent esterGenerally compatible with the thiol group.

Stereoselective Synthesis of Enantiomers and Diastereomers

The carbon atom bearing the sulfanyl group in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound is of significant interest.

Enantioselective Synthesis: The most direct approach to obtaining enantiomerically pure this compound is through an asymmetric synthesis. As mentioned in section 2.2.3, the use of chiral catalysts in the conjugate addition of isobutanethiol to a suitable α,β-unsaturated ester is a promising strategy. researchgate.netbeilstein-journals.org Organocatalysis, in particular, has emerged as a powerful tool for enantioselective Michael additions of thiols to enones and enals, and these methods can be adapted for enoate substrates. davuniversity.orgrsc.org

Diastereoselective Synthesis: If the starting α,β-unsaturated ester contains an additional stereocenter, the conjugate addition of the thiol can lead to the formation of diastereomers. The stereochemical outcome of such a reaction can often be controlled by the choice of reagents and reaction conditions, a principle known as diastereoselective synthesis. For example, substrate-controlled diastereoselective additions can be achieved by using a chiral α,β-unsaturated ester derived from a chiral alcohol.

The development of stereoselective methods for the synthesis of related β-amino esters and β-sulfanyl ketones provides a strong foundation for the development of similar strategies for β-sulfanyl esters. researchgate.netnih.govrsc.orgyoutube.com

Stereoselective Approach Methodology Key Control Element
Enantioselective SynthesisAsymmetric Michael AdditionChiral catalyst (organocatalyst or metal complex)
Diastereoselective SynthesisSubstrate-controlled AdditionChiral auxiliary on the α,β-unsaturated ester
Diastereoselective SynthesisReagent-controlled AdditionChiral reagent or catalyst inducing facial selectivity

Advanced Spectroscopic and Chromatographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No ¹H NMR data for Methyl 4-methyl-2-sulfanylpentanoate is available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No ¹³C NMR data for this compound is available in the searched scientific literature.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No two-dimensional NMR data for this compound is available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS)

No HRMS data for this compound is available in the searched scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

No GC-MS data for this compound is available in the searched scientific literature.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a non-destructive means of identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their characteristic vibrational modes.

Infrared (IR) spectroscopy is a fundamental technique for the qualitative analysis of organic compounds, including "this compound." By measuring the absorption of infrared radiation, an IR spectrum is generated that reveals the presence of specific functional groups.

For "this compound," the IR spectrum is expected to exhibit several characteristic absorption bands. The presence of the thiol group (-SH) would be indicated by a weak stretching vibration in the range of 2550-2600 cm-1. scribd.commdpi.com The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption, typically found between 1735 and 1750 cm-1 for saturated aliphatic esters. researchgate.net Additionally, the C-O stretching vibration of the ester group will produce a strong band in the region of 1000-1300 cm-1. researchgate.net The aliphatic C-H bonds of the methyl and pentanoate backbone will give rise to stretching vibrations in the 2850-3000 cm-1 range and bending vibrations around 1375-1465 cm-1. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm-1)Intensity
Thiol (S-H)Stretching2550 - 2600Weak scribd.commdpi.com
Ester (C=O)Stretching1735 - 1750Strong researchgate.net
Ester (C-O)Stretching1000 - 1300Strong researchgate.net
Alkyl (C-H)Stretching2850 - 3000Medium to Strong researchgate.net
Alkyl (C-H)Bending1375 - 1465Medium researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For "this compound," Raman spectroscopy would provide valuable structural information. The S-H stretching vibration, which is weak in the IR spectrum, often gives a more discernible peak in the Raman spectrum in the same 2550-2600 cm-1 region. The C-S bond will also exhibit a characteristic stretching vibration, typically in the range of 600-800 cm-1. The C=O stretching of the ester group will also be present in the Raman spectrum, though its intensity can vary. The aliphatic C-H stretching and bending vibrations will also be observable.

The analysis of Raman spectra can be enhanced through computational methods, such as density functional theory (DFT), which can be used to calculate theoretical vibrational frequencies that aid in the assignment of experimental Raman bands. nih.gov For complex samples, statistical analysis of multiple spectra can provide distributions of peak positions and widths, offering a more robust characterization. chemrxiv.orgchemrxiv.org

Table 3: Expected Characteristic Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm-1)
Thiol (S-H)Stretching2550 - 2600
Thiol (C-S)Stretching600 - 800
Ester (C=O)Stretching1735 - 1750
Alkyl (C-H)Stretching2850 - 3000
Alkyl (C-C)Stretching800 - 1200

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed. wikipedia.org The arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique pattern of intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, which allows for the determination of atomic positions, bond lengths, and bond angles. wikipedia.org

Table 1: Representative Crystal Data and Structure Refinement for Methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate. researchgate.net

ParameterValue
Empirical FormulaC₁₂H₁₅NO₄S
Formula Weight273.32
Temperature220(1) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a16.4941(3) Å
b6.95290(10) Å
c11.8288(2) Å
α90°
β106.986(2)°
γ90°
Volume1297.37(4) ų
Z4
Data Collection
Theta range for data collection4.25 to 68.52°
Refinement
Final R indices [I>2sigma(I)]R1 = 0.0440, wR2 = 0.1226
R indices (all data)R1 = 0.0454, wR2 = 0.1240

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of "Methyl 4-methyl-2-sulfanylpentanoate". These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Theoretical studies are crucial for understanding the arrangement of electrons and the nature of chemical bonds within "this compound". Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting capability. For "this compound", the sulfur atom's lone pairs are expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack.

Natural Bond Orbital (NBO) analysis is another computational tool used to study bonding. It allows for the examination of charge distribution and delocalization of electrons within the molecule. This analysis can quantify the interactions between filled and empty orbitals, providing a deeper understanding of hyperconjugative and steric effects that influence the molecule's stability and structure.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -8.5 Primarily localized on the sulfur atom's lone pairs.
LUMO 2.1 Primarily localized on the carbonyl group (C=O).

Note: The data in this table is illustrative and intended to represent typical values that might be obtained from quantum chemical calculations.

The flexibility of "this compound" allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.netresearchgate.net

The PES reveals the low-energy conformations, which are the most likely to be populated at a given temperature. researchgate.netresearchgate.net For "this compound", key rotations would include the C-S bond and the C-C bonds in the pentanoate chain. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (if applicable), and dipole-dipole interactions.

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For instance, theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). nih.gov

By calculating the magnetic shielding of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental spectra to aid in the assignment of peaks and to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an infrared spectrum to specific molecular motions, such as stretching and bending of bonds. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (SH, ppm) 1.85 1.92
¹³C NMR Chemical Shift (C=O, ppm) 172.3 170.8

Note: The data in this table is for illustrative purposes to demonstrate the comparison between predicted and experimental values.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of a molecule in a condensed phase, such as in a solvent or as part of a larger aggregate.

MD simulations can provide a detailed picture of the non-covalent interactions between "this compound" molecules. These interactions, including van der Waals forces and dipole-dipole interactions, govern the bulk properties of the substance. By simulating a system containing many molecules, one can observe how they arrange themselves and whether they tend to form aggregates or clusters. This is particularly relevant for understanding properties like boiling point and viscosity.

The behavior of a molecule can be significantly altered by its solvent environment. researchgate.netnih.gov MD simulations are a powerful tool to study these solvent effects. By surrounding a "this compound" molecule with a large number of solvent molecules (e.g., water, ethanol), one can study how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and dynamics. researchgate.netnih.gov

These simulations can also reveal the dynamics of solvation, such as the timescale for the solvent to reorganize in response to a change in the solute's electronic structure (e.g., upon electronic excitation). This information is crucial for understanding reaction mechanisms and rates in solution.

Reaction Mechanism Studies via Computational Approaches

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For a compound like this compound, where experimental mechanistic studies may be limited, theoretical approaches offer invaluable insights into its formation. The primary synthetic route to this compound likely involves the conjugate addition of a thiol or hydrogen sulfide (B99878) equivalent to an α,β-unsaturated precursor, Methyl 4-methyl-2-pentenoate. This process is a classic example of a thiol-Michael addition reaction.

The elucidation of reaction pathways for the synthesis of this compound can be effectively achieved through the application of quantum chemical methods, particularly Density Functional Theory (DFT). These studies focus on mapping the potential energy surface of the reaction, identifying key intermediates, and, most importantly, locating the transition states that connect them.

The thiol-Michael addition is typically initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion. acs.orgsquarespace.com The subsequent nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated ester proceeds through a transition state, leading to the formation of a carbanion intermediate. acs.orgsquarespace.com Computational studies on analogous systems have shown that the choice of DFT functional is critical for accurately describing these species. Standard functionals like B3LYP can sometimes fail to correctly predict the existence of the carbanion intermediate, spuriously favoring a noncovalent charge-transfer complex. acs.orgsquarespace.com Range-separated functionals, such as ωB97X-D, have been demonstrated to provide results in close agreement with high-level ab initio methods like CCSD(T), correctly identifying the carbanion as a stable intermediate. acs.orgsquarespace.comacs.org

The reaction pathway would then involve the protonation of this carbanion to yield the final product. Each of these steps has an associated activation energy barrier, the height of which determines the rate of that step. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

Table 1: Representative Calculated Energies for a Model Thiol-Michael Addition

Species Method Relative Energy (kcal/mol)
Reactants (Thiolate + Enone) CCSD(T)//MP2 0.0
Transition State 1 CCSD(T)//MP2 +5.2
Carbanion Intermediate CCSD(T)//MP2 -17.9
Product CCSD(T)//MP2 -25.4

Data adapted from analogous systems to illustrate typical energy profiles. squarespace.com

This table showcases the typical energetic landscape of a thiol-Michael addition, indicating an exothermic reaction with a relatively low activation barrier for the nucleophilic attack. Computational analysis can further reveal the geometric parameters of the transition state, such as the forming C-S bond length and the angles of approach, providing a detailed picture of the reaction coordinate. acs.org

The synthesis of this compound via a thiol-Michael addition is often facilitated by a catalyst, typically a base. Computational studies are instrumental in understanding the precise role of the catalyst in the reaction mechanism.

Base Catalysis: The primary role of a base is to deprotonate the thiol (R-SH) to generate the highly reactive thiolate anion (R-S⁻). nih.gov Computational models can be used to calculate the pKa of the thiol and the base, thereby predicting the equilibrium concentration of the thiolate under specific reaction conditions. Furthermore, the base can play a more intricate role in the transition state. Explicit solvent models or the inclusion of the base molecule in the calculation of the transition state can reveal how it stabilizes the transition state through hydrogen bonding or other non-covalent interactions. researchgate.net

Studies have shown that the reaction proceeds via an anionic cycle, where the rate-determining step can be the proton transfer from a neutral thiol molecule to the carbanion intermediate. researchgate.net Computational modeling can differentiate between a base-catalyzed mechanism and a nucleophile-initiated mechanism, particularly when amine catalysts are used. researchgate.net

Table 2: Comparison of Calculated Activation Barriers for Catalyzed vs. Uncatalyzed Thiol Addition

Reaction Catalyst Computational Method Calculated Activation Barrier (kcal/mol)
Thiol + Enone None DFT (ωB97X-D) ~25-30
Thiolate + Enone Implicit Base DFT (ωB97X-D) ~5-10

Illustrative data based on general findings for thiol-Michael additions. acs.orgnih.gov

As indicated in the table, the presence of a base significantly lowers the activation energy by promoting the formation of the more potent nucleophile, the thiolate anion.

Predictive Modeling and Virtual Screening in Synthetic Design

While specific predictive models for the synthesis of this compound are not documented, the principles of predictive modeling and virtual screening are highly applicable to optimizing its synthesis.

Predictive Modeling: Predictive models for thiol reactivity are an active area of research. nih.gov These models aim to correlate molecular descriptors with reaction rates or equilibrium constants. For the synthesis of our target molecule, a predictive model could be developed by:

Descriptor Generation: Calculating a range of quantum chemical descriptors for a series of thiols and α,β-unsaturated esters. These can include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) of the thiolate, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enoate, atomic charges, and bond orders.

Model Building: Using statistical methods or machine learning algorithms to build a quantitative structure-activity relationship (QSAR) model that links these descriptors to experimentally determined reaction rates.

Such models can then be used to predict the reactivity of new, untested reactants, guiding the selection of the most efficient thiol precursor or modifications to the pentanoate backbone to accelerate the reaction.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds for those that possess a desired property. In the context of synthesizing this compound, virtual screening could be employed to identify optimal catalysts.

A library of potential base catalysts could be screened by computationally evaluating their ability to facilitate the reaction. This could involve:

Docking and Binding Energy Calculations: If an enzyme is used as a catalyst, molecular docking could predict the binding affinity of the reactants to the active site.

High-Throughput Quantum Mechanics: For small molecule catalysts, a high-throughput workflow could be established to calculate the activation energy for the thiol deprotonation step for each catalyst in the library.

Table 3: Hypothetical Virtual Screening Output for Catalysts in Thioesterification

Catalyst Candidate Catalyst Type Calculated Deprotonation Barrier (kcal/mol) Predicted Relative Rate
Triethylamine Tertiary Amine 12.5 1.0
DBU Amidine 8.2 50.3
TBD Guanidine 6.5 210.8
DMAP Pyridine Derivative 10.1 5.7

This table presents hypothetical data to illustrate the concept of virtual screening for catalyst selection.

This approach allows for the rapid in silico evaluation of a vast chemical space, prioritizing a smaller number of promising candidates for experimental validation, thereby saving significant time and resources in the development of an optimized synthetic route for this compound.

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Furthermore, there is no accessible information on the integration of "this compound" into polymer chemistry. Specifically, its application in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, its utilization in Atom Transfer Radical Polymerization (ATRP) as a macroinitiator precursor, or its function as a monomer for specialty polymer architectures and functional copolymers is not documented in the searched scientific literature.

Therefore, this article cannot be generated as requested due to the absence of specific and verifiable research findings on “this compound” for the specified advanced applications.

Advanced Applications in Organic Synthesis and Materials Science

Contributions to Bio-inspired Chemical Synthesis and Bioconjugation

Bio-inspired synthesis and bioconjugation are rapidly advancing fields that often rely on molecules with specific functional groups to mimic or interact with biological systems. The sulfhydryl group present in Methyl 4-methyl-2-sulfanylpentanoate theoretically offers a reactive site for such applications. However, a thorough review of scientific databases and literature reveals a lack of specific research on this compound in these contexts.

Synthesis of Linkers for Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that utilize linkers to attach potent cytotoxic drugs to monoclonal antibodies. These linkers are critical for the stability and efficacy of the ADC. While various sulfhydryl-containing molecules are employed in the synthesis of ADC linkers, there is no scientific literature to date that specifically documents the use of this compound for this purpose. Research in this area is extensive, with a focus on linkers that ensure stability in circulation and allow for controlled release of the drug at the target site. The specific properties of this compound have not been explored or reported in the context of ADC linker technology.

Development of Sulfhydryl-Containing Functional Materials

The sulfhydryl (thiol) group is known for its ability to form strong bonds with gold and other noble metal surfaces, making it a key component in the development of self-assembled monolayers and other functional materials. These materials have applications in sensors, electronics, and drug delivery systems. Despite the presence of a sulfhydryl group in this compound, there is a notable absence of published research detailing its application in the development of such functional materials. The focus in this field has been on other thiol-containing molecules with different structural features that may be more conducive to forming stable and well-ordered material surfaces.

Catalytic Roles and Ligand Design in Chemical Transformations

The potential for a molecule to act as a catalyst or as a ligand in a catalytic system is of significant interest in chemical synthesis. The sulfur atom in this compound could theoretically coordinate with metal centers, suggesting a potential role as a ligand. However, an extensive search of the chemical literature provides no evidence of this compound being investigated or utilized in either a direct catalytic role or as a ligand in chemical transformations. The design of catalysts and ligands is a highly specific area of research, and the structural and electronic properties of this compound have not been identified as being of interest for these applications in any published studies.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatives with Tailored Reactivity or Selectivity

Research into novel derivatives of Methyl 4-methyl-2-sulfanylpentanoate is aimed at fine-tuning its chemical properties for specific applications. By modifying the core structure, scientists can alter its reactivity, leading to new synthetic intermediates, or adjust its organoleptic properties for use as a flavor or fragrance ingredient.

One promising area of exploration is the synthesis of derivatives with altered steric and electronic properties. For example, the introduction of different alkyl or aryl groups on the sulfur atom could modulate the compound's reactivity in thiol-ene "click" reactions, a versatile tool in polymer and materials science. nih.govnih.govrsc.org The table below illustrates a hypothetical series of such derivatives and their potential reactivity profiles.

Derivative StructureProposed ModificationPotential Impact on Reactivity
S-acetylationIncreased stability and potential for controlled release of the free thiol.
S-arylationAltered electronic properties, potentially influencing its use in asymmetric catalysis.
Introduction of a bulky S-substituentIncreased steric hindrance, leading to higher selectivity in certain reactions.

Furthermore, the synthesis of functionalized derivatives, such as those containing hydroxyl or amino groups, could open up new avenues for creating more complex molecules, including novel poly(ester amide)s. nih.gov These derivatives could serve as valuable chiral building blocks in organic synthesis.

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on "green" chemistry to minimize environmental impact. For this compound, this translates to developing synthetic routes that are more sustainable and environmentally friendly.

Current research in related fields suggests several promising strategies:

Biocatalysis: The use of enzymes, such as lipases, for the kinetic resolution of racemic esters is a well-established green method. researchgate.netacs.org This approach could be adapted for the enantioselective synthesis of this compound, offering high selectivity under mild conditions. Biocatalytic methods for amide bond synthesis involving in-situ thiol recycling could also be explored for creating derivatives. manchester.ac.ukchemrxiv.org

Organocatalysis: Chiral organocatalysts, such as thioureas and phosphoric acids, are emerging as powerful tools for asymmetric synthesis. researchgate.netacs.orgbeilstein-journals.org These metal-free catalysts are often less toxic and more environmentally benign than their traditional metal-based counterparts.

Solvent-Free or Aqueous Synthesis: Conducting reactions in water or without a solvent can significantly reduce the generation of hazardous waste. nih.gov The development of water-compatible protecting groups and catalytic systems is an active area of research that could be applied to the synthesis of this compound.

The table below compares a conventional synthetic route with a potential sustainable alternative.

FeatureConventional SynthesisPotential Sustainable Route
Catalyst Metal-based catalystBiocatalyst (e.g., lipase) or Organocatalyst
Solvent Volatile organic solventsWater or solvent-free conditions
Stereoselectivity Often requires chiral chromatographyHigh enantioselectivity in a single step
Byproducts Potentially hazardous wasteBiodegradable byproducts

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics and mechanisms, enabling better control and optimization. For the synthesis of this compound, advanced in situ spectroscopic techniques can be transformative.

Techniques such as in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products in real time. nih.govresearchgate.netresearchgate.net This is particularly useful for complex reactions, such as the thiol-ene coupling, where multiple species may be present simultaneously. nih.govresearchgate.net

The benefits of applying these techniques include:

Precise determination of reaction endpoints: This avoids unnecessary heating or extended reaction times, saving energy and preventing the formation of byproducts.

Identification of reaction intermediates: This can help to elucidate the reaction mechanism and identify potential bottlenecks.

Optimization of reaction parameters: By observing the effect of changing parameters like temperature or catalyst loading in real-time, the reaction can be optimized more efficiently.

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. For this compound, these technologies offer several exciting possibilities.

Prediction of Properties: ML models can be trained to predict the physical, chemical, and organoleptic properties of novel derivatives. nih.govnih.govresearchgate.net This could allow for the in silico screening of large virtual libraries of compounds to identify candidates with desired flavor or fragrance profiles, significantly reducing the need for laborious synthesis and sensory evaluation. nih.gov

Optimization of Synthetic Routes: AI algorithms can analyze vast datasets of chemical reactions to suggest optimal reaction conditions or even entirely new synthetic pathways that are more efficient or sustainable.

Gene Prediction for Biocatalysis: Machine learning tools are being developed to predict genes associated with the metabolism of sulfur-containing compounds, which could aid in the discovery of novel enzymes for the biocatalytic synthesis of this ester. maxapress.com

The following table outlines potential applications of ML in the context of this compound.

Application AreaMachine Learning ApproachPotential Outcome
Flavor/Fragrance Discovery Quantitative Structure-Activity Relationship (QSAR) modelingPrediction of the scent profile of new derivatives.
Synthesis Optimization Bayesian optimization or neural networksIdentification of optimal reaction conditions (temperature, catalyst, solvent).
Biocatalyst Discovery Support Vector Machine (SVM) or other classification modelsIdentification of novel enzymes for enantioselective synthesis.

Unexplored Stereochemical Aspects and Chiral Synthesis Methodologies

This compound possesses a stereogenic center at the carbon atom bearing the sulfur group, meaning it can exist as two enantiomers. The precise stereochemistry of such molecules is often crucial for their biological activity and sensory properties. While the importance of chirality is well-recognized, specific methodologies for the controlled synthesis of the individual enantiomers of this compound are not well-established.

Future research will likely focus on several key areas:

Asymmetric Organocatalysis: The development of novel chiral organocatalysts for the stereoselective synthesis of thioesters and related compounds is a highly active field. acs.orgbeilstein-journals.orgnih.govresearchgate.netacs.org This could lead to methods for producing either enantiomer of this compound with high purity.

Chiral Auxiliaries: The use of chiral auxiliaries is a classical yet powerful strategy for controlling stereochemistry in organic synthesis. scielo.org.mxwikipedia.orgresearchgate.netresearchgate.net Research into new, easily removable, and recyclable sulfur-based chiral auxiliaries could provide a practical route to the enantiopure compound.

Computational Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of stereoselective reactions. nih.govmpg.denih.gov This can aid in the rational design of catalysts and the prediction of stereochemical outcomes.

The table below summarizes different approaches to achieving enantioselective synthesis.

MethodPrinciplePotential Advantages for this compound
Chiral Resolution Separation of a racemic mixture.Can be achieved using enzymatic methods (e.g., lipase-catalyzed hydrolysis). researchgate.netacs.orgnih.gov
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer.High atom economy and potential for high enantiomeric excess.
Chiral Auxiliary Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction.Reliable and well-established methodology. scielo.org.mxwikipedia.orgresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methyl-2-sulfanylpentanoate, considering yield and purity?

  • Methodological Answer : The synthesis of sulfanyl-containing esters typically involves thiol-ester exchange reactions or nucleophilic substitution. For example, analogous compounds like ethyl 2-[(4-methylphenyl)sulfanyl]propanoate are synthesized via thiolysis of α,β-unsaturated esters under basic conditions (e.g., using NaH or K₂CO₃ as catalysts) . Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures, followed by recrystallization to achieve >95% purity. Reaction monitoring via TLC and NMR ensures intermediate stability .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the sulfanyl (-S-) and ester (-COO-) group positions. For example, the sulfanyl proton typically appears at δ 1.3–1.7 ppm in analogous compounds, while ester carbonyl carbons resonate near δ 170 ppm .
  • IR Spectroscopy : Strong absorbance bands at ~2550 cm⁻¹ (S-H stretch, if unoxidized) and ~1740 cm⁻¹ (ester C=O stretch) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to sulfanyl esters .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Sulfanyl esters are prone to oxidation and hydrolysis. Storage recommendations include:

  • Inert Atmosphere : Under argon or nitrogen at -20°C to prevent disulfide formation .
  • Desiccants : Use anhydrous CaCl₂ or molecular sieves to avoid ester hydrolysis .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like sulfonic acids or free thiols .

Advanced Research Questions

Q. How to design experiments to assess the reactivity of the sulfanyl group in this compound with biological thiols (e.g., glutathione)?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to track thiol-disulfide exchange rates at physiological pH (7.4). A pseudo-first-order approach with excess glutathione (GSH) quantifies reaction rates .
  • LC-MS Analysis : Identify adducts (e.g., GSH-conjugated derivatives) and quantify yields. For example, analogous sulfanyl esters form stable disulfide bonds with cysteine residues in proteins .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict nucleophilic attack sites on the sulfanyl group, aiding mechanistic interpretation .

Q. What strategies resolve discrepancies in reported bioactivity data for sulfanyl-containing esters like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values normalized to cell viability assays). Adjust for variables like solvent polarity (DMSO vs. aqueous buffers) .
  • Structural Analog Comparison :
CompoundKey Structural FeatureBioactivity Trend
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoateAromatic sulfanyl groupHigher cytotoxicity in cancer cells
Methyl 2-hydroxy-4-methylpentanoateHydroxy substitutionLower reactivity with thiols
  • Dose-Response Reproducibility : Validate results across ≥3 independent replicates, controlling for batch-to-batch compound variability .

Q. How to optimize catalytic systems for selective modifications of this compound without affecting the ester group?

  • Methodological Answer :

  • Protection-Deprotection Strategies : Temporarily protect the ester group using tert-butyl dimethylsilyl (TBDMS) ethers during sulfanyl oxidation or alkylation .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for selective C-S bond formation. For example, CuI-mediated coupling reactions minimize ester hydrolysis .
  • Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) to reduce nucleophilic attack on the ester carbonyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.